molecular formula C26H32N4O2 B353512 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide CAS No. 942884-35-7

2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide

Cat. No.: B353512
CAS No.: 942884-35-7
M. Wt: 432.6g/mol
InChI Key: YACCIGOXNCQUKT-UHFFFAOYSA-N
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Description

2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring and a dipropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidinone ring: The benzimidazole intermediate is then reacted with a 2-methylphenyl-substituted pyrrolidinone derivative.

    Attachment of the dipropylacetamide moiety: Finally, the compound is functionalized with a dipropylacetamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrolidinone derivatives: Compounds like piracetam, which is used as a nootropic agent.

Uniqueness

2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide is unique due to its combined structural features of benzimidazole and pyrrolidinone, which may confer distinct biological activities and therapeutic potential compared to other compounds in these classes.

Properties

IUPAC Name

2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-4-14-28(15-5-2)25(32)18-30-23-13-9-7-11-21(23)27-26(30)20-16-24(31)29(17-20)22-12-8-6-10-19(22)3/h6-13,20H,4-5,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCIGOXNCQUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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